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molecular formula C12H13N3O3S B8653031 ethyl 3-amino-2-carbamoyl-6-methylthieno[2,3-b]pyridine-4-carboxylate

ethyl 3-amino-2-carbamoyl-6-methylthieno[2,3-b]pyridine-4-carboxylate

Cat. No. B8653031
M. Wt: 279.32 g/mol
InChI Key: GZCMARRHFBXBOA-UHFFFAOYSA-N
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Patent
US06974870B2

Procedure details

To a stirred solution of 2-cyanothioacetamide (3.52 g, 35 mmol) and ethyl 2,4-dioxovalerate (5.0 g, 32 mmol) in anhydrous EtOH (75 mL) at room temperature was added triethylamine (0.5 mL) and the reaction was stirred overnight. Filtration and washing of the precipitates with EtOH gave 3-cyano-2-mercapto-6-methyl-isonicotinic acid ethyl ester as a yellow solid (4.54 g, 64.5%). A mixture of this ester (3.54 g, 16 mmol), bromoacetamide (2.15 g, 16 mmol) and sodium ethoxide (2.18 g, 32 mmol) in MeOH was heated at reflux overnight. It was then allowed to cool to room temperature. Filtration and washing of the precipitates with EtOH provided 3-amino-2-carbamoyl-6-methyl-thieno[2,3-b]pyridine-4-carboxylic acid ethyl ester as a solid (0.94 g, 21.1%).
Name
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[C:5]1[CH:10]=[C:9]([CH3:11])[N:8]=[C:7]([SH:12])[C:6]=1[C:13]#[N:14])[CH3:2].Br[CH2:17][C:18]([NH2:20])=[O:19].[O-]CC.[Na+]>CO>[CH2:1]([O:3][C:4]([C:5]1[C:6]2[C:13]([NH2:14])=[C:17]([C:18](=[O:19])[NH2:20])[S:12][C:7]=2[N:8]=[C:9]([CH3:11])[CH:10]=1)=[O:15])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
3.54 g
Type
reactant
Smiles
C(C)OC(C1=C(C(=NC(=C1)C)S)C#N)=O
Name
Quantity
2.15 g
Type
reactant
Smiles
BrCC(=O)N
Name
Quantity
2.18 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing of the
CUSTOM
Type
CUSTOM
Details
precipitates with EtOH

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C2=C(N=C(C1)C)SC(=C2N)C(N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.94 g
YIELD: PERCENTYIELD 21.1%
YIELD: CALCULATEDPERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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